N-cyclopentyl-2-methylpyridin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement . The compound is manufactured and sourced in bulk quantities, ensuring its availability for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-2-methylpyridin-3-one, while reduction may produce this compound derivatives .
Scientific Research Applications
N-cyclopentyl-2-methylpyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclopentyl-2-methylpyridin-3-amine include:
- 2-amino-3-methylpyridine
- 2-amino-5-methylpyridine
- 3-methylpyridin-2-amine
Uniqueness
This compound is unique due to its specific cyclopentyl and methyl substitutions on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-9-11(7-4-8-12-9)13-10-5-2-3-6-10/h4,7-8,10,13H,2-3,5-6H2,1H3 |
InChI Key |
LDTAHVODYACQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCCC2 |
Origin of Product |
United States |
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